molecular formula C12H22N2O4 B2400906 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate CAS No. 1786226-93-4

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B2400906
CAS No.: 1786226-93-4
M. Wt: 258.318
InChI Key: OPTQHFDIQOZOIL-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 . It has a molecular weight of 258.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be obtained from the molecular formula and further confirmed by spectroscopic methods.


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 336.5±42.0 °C . Its density is predicted to be 1.129±0.06 g/cm3 . The pKa value is predicted to be 8.85±0.40 .

Scientific Research Applications

Multicomponent Reaction Synthesis

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate serves as a crucial intermediate in the palladium-catalyzed three-component reaction. This methodology involves propargyl carbonates, isocyanides, and alcohols or water to afford polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. The reaction showcases a triple isocyanide insertion mechanism and highlights the role of tert-butylamine in trapping the nitrilium intermediate formed in situ. This process is vital for synthesizing complex pyrrole structures, often found in biologically active compounds (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary and Peptide Synthesis

The compound has been employed as a chiral auxiliary in the synthesis of various stereochemically complex molecules. Notably, it has facilitated the preparation of enantiomerically pure compounds, demonstrating its effectiveness in inducing stereocontrol in synthetic pathways. This application is crucial for developing pharmaceuticals where the stereochemistry of the active ingredient is key to its efficacy (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Amines

The versatility of this compound is further exemplified in its use as an intermediate for the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, serve as precursors for synthesizing a wide range of enantioenriched amines, demonstrating the compound's role in facilitating nucleophilic addition reactions and subsequent easy group cleavage (Ellman, Owens, & Tang, 2002).

Economical Synthesis from L-Aspartic Acid

An economical synthesis route from L-aspartic acid to (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate has been developed, showcasing the compound's accessibility from readily available materials. This synthesis route is notable for its mild reaction conditions and potential for industrial application, underlining the practical aspects of producing this compound (Han, Li, Gu, Li, & Chen, 2018).

Antimicrobial Activity

Additionally, the compound's derivatives have been explored for their antimicrobial properties. Microwave-assisted synthesis has led to the development of novel pyrrolidine derivatives with significant yields. Among these, specific derivatives have shown potent antimicrobial activity, highlighting the compound's potential in contributing to new antibacterial agents (Sreekanth & Jha, 2020).

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8(13)6-7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQHFDIQOZOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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